molecular formula C20H15NO2 B12798420 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one CAS No. 22776-66-5

7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one

Cat. No.: B12798420
CAS No.: 22776-66-5
M. Wt: 301.3 g/mol
InChI Key: GUNPHVUQXWLBBL-UHFFFAOYSA-N
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Description

7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one is a synthetic organic compound with the molecular formula C₂₀H₁₅NO₂ and a molecular weight of 301.34 g/mol . Its unique structure is based on a fused polycyclic system incorporating both acridine and benzofuran motifs. Compounds featuring similar furo-acridinone frameworks are frequently investigated in medicinal and materials chemistry for their diverse biological activities and photophysical properties . For instance, related structural analogues have been studied for their cytotoxic properties and ability to interact with DNA , while other furochromone derivatives are explored for their antimicrobial and anti-inflammatory potential . This makes 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one (CAS 22776-66-5) a valuable chemical scaffold for early-stage discovery research, particularly in the development of new pharmacological tools or functional materials. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry projects. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

22776-66-5

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

8,8-dimethyl-10-oxa-19-azapentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,12(20),13,15,17-octaen-11-one

InChI

InChI=1S/C20H15NO2/c1-20(2)13-9-5-3-7-11(13)17-16-15(19(22)23-18(16)20)12-8-4-6-10-14(12)21-17/h3-10,18H,1-2H3

InChI Key

GUNPHVUQXWLBBL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C3=C(C4=CC=CC=C4N=C3C5=CC=CC=C51)C(=O)O2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one typically involves:

  • Construction of the acridinone core fused with benzo and furo rings.
  • Introduction of the 7,7-dimethyl substituents.
  • Controlled partial hydrogenation at the 6a,7 positions to achieve the dihydro derivative.

This is achieved through multi-component reactions, cyclization, and oxidation steps, often catalyzed by Lewis acids or transition metals.

Multi-Component Cyclization Reactions

A prominent approach involves a three-component reaction combining aminocoumarins, vinyl ethers, and aldehydes or chloroacrolein derivatives to form fused pyridocoumarin intermediates, which are then transformed into acridinone derivatives through oxidation.

  • Step 1: Formation of an imine intermediate by condensation of 7-aminocoumarin with an aldehyde or vinyl ether.
  • Step 2: Aza-Diels–Alder cycloaddition catalyzed by iodine or other mild Lewis acids forms a dihydropyridine intermediate.
  • Step 3: Tautomerization and elimination of alcohol yield a dihydropyridocoumarin.
  • Step 4: Oxidation (e.g., with DDQ) converts the dihydro intermediate into the fully aromatic acridinone system.

This method allows for regioselective and efficient construction of the fused ring system with the desired substitution pattern.

Oxidation and Aromatization

Oxidation steps are critical to convert partially saturated intermediates into the aromatic acridinone core.

  • Common oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), which efficiently aromatizes dihydropyridocoumarin intermediates.
  • Air oxidation under mild conditions can also be employed following tautomerization steps to yield the final aromatic product.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Catalysts Outcome/Intermediate Notes
1 Imine formation 7-Aminocoumarin + aldehyde/vinyl ether Imine intermediate Condensation under mild conditions
2 Aza-Diels–Alder cyclization Molecular iodine (10 mol%) Dihydropyridine intermediate Lewis acid catalysis, regioselective
3 Tautomerization & elimination - 1,2-Dihydropyridocoumarin Elimination of n-butanol or similar
4 Oxidation DDQ or air Aromatic acridinone derivative Aromatization to final product
5 Optional catalytic cyclization Gold(I) complexes (e.g., JohnPhosAu(MeCN)SbF6) Cyclized dihydro intermediates (related) For related fused heterocycles

Detailed Research Findings

  • The three-component reaction approach is well-documented for synthesizing fused pyridocoumarins and acridinone derivatives with high regioselectivity and yields.
  • Iodine catalysis is mild and effective for cyclization and imine activation, avoiding harsh conditions that could degrade sensitive substituents.
  • Oxidation with DDQ is a standard method for aromatization, providing clean conversion to the acridinone core without over-oxidation.
  • Gold(I)-catalyzed cyclizations, while more commonly applied to alkynes and nitrogen heterocycles, offer a versatile tool for constructing complex fused ring systems with controlled partial saturation, potentially applicable to this compound's synthesis.
  • Commercial suppliers provide the compound with high purity (90-98%), indicating established synthetic routes and scalability.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Key Features
Target Compound Acridinone + furo ring 7,7-Dimethyl Fused 6/6/6/5 tetracyclic system
Substituted 6,7-Dihydro-5H-Benzo[7]annulenes Benzo[7]annulene Varied (e.g., chloro, methyl, thiazolidinone) Seven-membered ring system; SERD activity
Cytorhizophins H-I (5-6) Furo[4,3,2-kl]xanthen-2-one Prenyl groups Natural origin; antioxidant properties
Condensed furo[3,2-d]pyrimidines Pyrimidine + furo ring 8-Chloro, amino derivatives Antibacterial potential; synthetic versatility

Key Observations :

  • The target compound’s acridinone core distinguishes it from benzo[7]annulenes () and pyrimidine-based analogs ().

Comparison :

  • The target compound’s synthesis may share steps with acridine derivatives (e.g., alkylation via dimethyl sulfate), but its fused furo ring likely requires specialized cyclization .
  • Unlike natural cytorhizophins (), the target compound is synthetic, avoiding the complexity of biosynthetic pathways.

Key Differences :

  • While benzo[7]annulenes in are explicitly designed as SERDs, the target compound’s acridinone core may favor intercalation with DNA or proteins, suggesting alternative mechanisms.
  • The absence of thiazolidinone or chloro substituents (cf. ) may limit antibacterial efficacy but reduce toxicity .

Biological Activity

7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant case studies and research findings.

  • Molecular Formula : C20H15NO2
  • CAS Number : 22776-66-5
  • Chemical Structure :
    • SMILES: CC1(C)c2ccccc2-c3c4c(c5ccccc5n3)C(=O)OC41
    • InChI: GUNPHVUQXWLBBL-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that compounds similar to 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one exhibit significant antimicrobial properties. For instance:

  • A study evaluated various derivatives for their activity against gram-positive bacteria and mycobacterial strains. Some derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting a potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Activity

The compound has been studied for its effects on cancer cell lines. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines:

  • The compound's derivatives were tested against different cancer types and showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. Specific structures within the acridine framework were linked to enhanced anticancer activity .

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to related compounds:

  • Research indicates that certain derivatives possess anti-inflammatory effects superior to those of established anti-inflammatory agents like curcumin. These findings suggest that modifications to the base structure can enhance therapeutic efficacy against inflammatory diseases .

Case Studies

StudyFindings
Antimicrobial Efficacy Compounds derived from the acridine structure showed significant activity against MRSA with MIC values in the low micromolar range .
Cytotoxicity in Cancer Cells Derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Anti-inflammatory Properties Certain derivatives demonstrated potent inhibition of pro-inflammatory cytokine production in vitro .

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